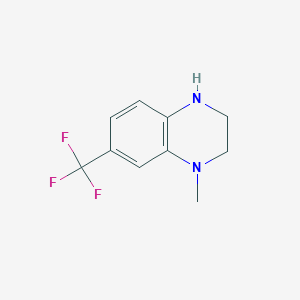![molecular formula C14H19BF2O3 B6618084 2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1801515-26-3](/img/structure/B6618084.png)
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in scientific research. It has been used as a reagent in biochemical reactions, such as the synthesis of other molecules and the modification of proteins. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers and the formation of carbon-carbon bonds. Furthermore, this compound has been studied for its potential use in drug development and for its ability to modulate biological pathways.
Mecanismo De Acción
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its ability to modulate biological pathways. It has been shown to act as an agonist at the G-protein-coupled receptor GPR43, which is involved in the regulation of inflammation, glucose metabolism, and other physiological processes. This compound is thought to activate GPR43 through a mechanism involving the binding of the molecule to the receptor. This binding is thought to induce a conformational change in the receptor, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the expression of genes involved in inflammation, glucose metabolism, and other physiological processes. It has also been studied for its potential effects on cell proliferation and apoptosis. Furthermore, this compound has been studied for its potential effects on the immune system and for its ability to modulate the activity of enzymes involved in metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a relatively stable molecule, with a low toxicity and a low risk of decomposition. It is also relatively inexpensive and easy to obtain. Furthermore, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound also has some limitations for use in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, which can limit its use in organic reactions.
Direcciones Futuras
The potential applications of 2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are vast and still largely unexplored. Future research could focus on its potential use in drug development and its ability to modulate biological pathways. Additionally, further research could explore its potential effects on cell proliferation and apoptosis, its potential effects on the immune system, and its ability to modulate the activity of enzymes involved in metabolic pathways. Furthermore, future research could focus on the development of new synthesis methods for this compound and the optimization of existing methods. Finally, further research could explore the potential applications of this compound in other areas, such as polymer synthesis, carbon-carbon bond formation, and other organic reactions.
Métodos De Síntesis
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was first synthesized in 1997 by a team of researchers led by Dr. T. Yamada. The team used a two-step synthesis method involving the reaction of boron tribromide with 2,2-difluoroethanol in dichloromethane. This reaction yielded the difluoroethoxyborane intermediate, which was then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired product. This method of synthesis has been used in subsequent studies to produce this compound in high yields.
Propiedades
IUPAC Name |
2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVIXPDYQMPMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)
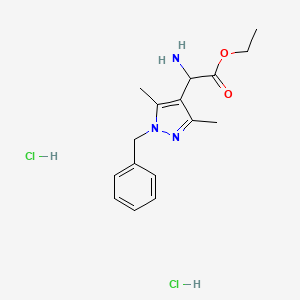
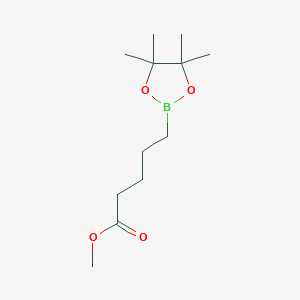
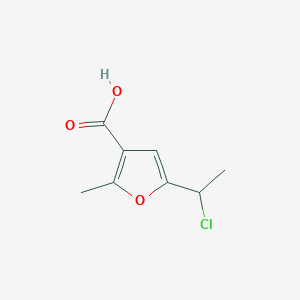
![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)
![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)

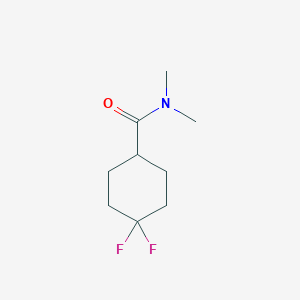

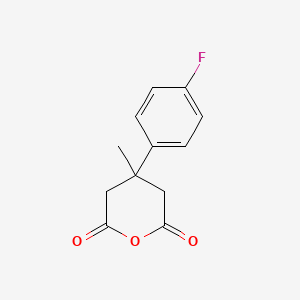
![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)
